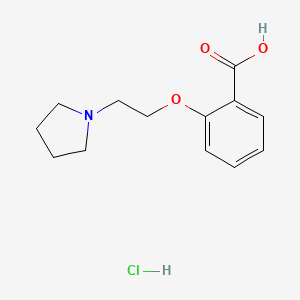
2-(2-Pyrrolidin-1-YL-ethoxy)-benzoic acid hydrochloride
描述
2-(2-Pyrrolidin-1-YL-ethoxy)-benzoic acid hydrochloride is a useful research compound. Its molecular formula is C13H18ClNO3 and its molecular weight is 271.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with a pyrrolidine ring, such as this one, have been reported to interact with various biological targets . The specific targets and their roles would depend on the exact structure and functional groups of the compound.
Mode of Action
The pyrrolidine ring in the compound is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological pathways . The exact pathways and their downstream effects would depend on the compound’s specific targets and mode of action.
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as the nitrogen in the pyrrolidine ring, is known to modify physicochemical parameters and improve the adme/tox results for drug candidates . This could potentially impact the bioavailability of the compound.
生物活性
2-(2-Pyrrolidin-1-YL-ethoxy)-benzoic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, providing a comprehensive overview of the current research findings.
The compound exhibits significant interactions with various enzymes and proteins, influencing metabolic pathways. Notably, it has been shown to bind to active sites or allosteric sites of enzymes, leading to either inhibition or activation of their functions. For instance, studies indicate that it interacts with the extracellular signal-regulated kinase (ERK) pathway, crucial for cell growth and differentiation.
Interaction Studies
Preliminary data suggest that this compound has a binding affinity to several biological targets. A comparative analysis highlights its unique structural features compared to similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(Pyrrolidin-1-YL)-benzoic acid | Lacks ethoxy group | Simpler structure; potential for different activity |
| 4-(2-Pyrrolidin-1-YL)-benzoic acid | Different position of pyrrolidine | Varying biological activity due to substitution |
| 2-(Pyrrolidin-1-YL)-propanoic acid | Propanoic instead of benzoic | Different solubility and reactivity |
The presence of both the ethoxy group and the specific positioning of the pyrrolidine ring contributes to its distinct biological efficacy compared to other compounds.
Cellular Effects
The compound's effects on cellular functions are diverse. It influences cell signaling pathways and gene expression. For example, it has been reported to modulate the activity of ion channels such as KV10.1, which is overexpressed in various cancers . This modulation can lead to reduced tumor progression and increased apoptosis in cancer cells.
Case Study: Anticancer Activity
In a study examining its anticancer potential, this compound demonstrated significant antiproliferative effects on breast cancer cell lines (e.g., MCF-7). The compound inhibited cell growth more effectively than other tested agents, suggesting its potential as a therapeutic agent in oncology .
Molecular Mechanism
At the molecular level, the compound exerts its effects through various mechanisms:
- Enzyme Interaction : It binds to specific biomolecules such as enzymes or receptors, altering their activity.
- Gene Regulation : It can influence gene expression by interacting with transcription factors or regulatory proteins.
- Stability and Degradation : Studies indicate that while the compound is relatively stable under standard laboratory conditions, degradation over time may alter its biochemical properties and cellular effects.
Temporal Effects in Laboratory Settings
Research has shown that the temporal stability of this compound affects its long-term efficacy in cellular environments. Understanding these temporal dynamics is crucial for optimizing experimental protocols and therapeutic applications.
属性
IUPAC Name |
2-(2-pyrrolidin-1-ylethoxy)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c15-13(16)11-5-1-2-6-12(11)17-10-9-14-7-3-4-8-14;/h1-2,5-6H,3-4,7-10H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLNVQSPFSWNHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC=C2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















